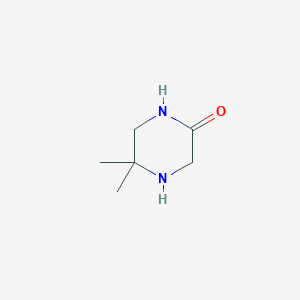

5,5-Dimethylpiperazin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-6(2)4-7-5(9)3-8-6/h8H,3-4H2,1-2H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOYURQBVLPPOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(=O)CN1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78551-33-4 | |

| Record name | 5,5-dimethylpiperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5,5-Dimethylpiperazin-2-one

Abstract: The piperazin-2-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its rigid, yet functionalized structure serves as a valuable building block for a diverse range of pharmacologically active agents. This technical guide provides a comprehensive overview of the synthesis and detailed analytical characterization of a specific derivative, 5,5-Dimethylpiperazin-2-one. We will explore two robust synthetic methodologies, delving into the mechanistic rationale behind each approach. Furthermore, this document establishes a full spectroscopic profile of the target molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a complete reference for researchers in the field.

Introduction

Piperazinones, and the broader piperazine class, are foundational structures in the design of therapeutic agents, appearing in drugs for indications ranging from oncology to central nervous system disorders. The strategic placement of nitrogen atoms allows for modulation of physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles. The specific derivative, this compound, incorporates a gem-dimethyl group at the C5 position. This structural feature is significant as it introduces steric bulk, potentially influencing binding selectivity to biological targets and metabolic stability by blocking a potential site of oxidation. This guide is designed for researchers and drug development professionals, offering field-proven insights into the practical synthesis and rigorous characterization of this important heterocyclic building block.

Section 1: Synthetic Strategies for this compound

The construction of the piperazin-2-one ring system relies on the efficient formation of two amide bonds within a six-membered ring. The primary challenge is to control the regioselectivity of bond formation, particularly when using unsymmetrical diamines. Here, we present two effective strategies starting from the readily available precursor, 1,2-diamino-2-methylpropane.

Methodology 1: Two-Step Cyclocondensation via N-Acylation

This classic and highly reliable approach involves the initial acylation of one amine group, followed by an intramolecular cyclization to form the lactam. The choice of an α-haloacetylating agent like ethyl chloroacetate is strategic, as it provides the necessary two-carbon linker and an electrophilic center for the final ring closure.

Rationale for Experimental Choices: The use of a significant excess of the diamine in the first step is a critical control element. 1,2-Diamino-2-methylpropane has two nucleophilic nitrogen atoms (one primary, one tertiary-adjacent). By using the diamine as the limiting reagent, we would risk di-acylation, leading to unwanted side products. Conversely, by using a large excess of the diamine, we statistically favor the mono-acylation product. The primary amine is sterically more accessible and generally more nucleophilic than the amine adjacent to the quaternary center, driving the initial reaction to the desired intermediate. The subsequent cyclization is promoted by heat, which provides the activation energy for the intramolecular nucleophilic attack of the second amine onto the ester carbonyl, eliminating ethanol.

Detailed Experimental Protocol:

-

Mono-acylation: To a stirred solution of 1,2-diamino-2-methylpropane (5.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add ethyl chloroacetate (1.0 eq) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Remove the excess diamine and THF under reduced pressure. The resulting crude intermediate is a viscous oil.

-

Cyclization: Dissolve the crude intermediate in a high-boiling point solvent such as xylene.

-

Heat the mixture to reflux (approx. 140 °C) for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The elimination of ethanol drives the cyclization.

-

Cool the reaction mixture to room temperature, and remove the solvent under reduced pressure.

-

The crude product is then subjected to purification as described in Section 2.

Mechanistic Pathway: The mechanism involves two distinct steps: an initial intermolecular SN2 reaction followed by an intramolecular nucleophilic acyl substitution.

Methodology 2: One-Pot Synthesis via Reductive Amination and Lactamization

A more modern and convergent approach involves a one-pot reaction that combines reductive amination with a subsequent cyclization. This strategy leverages the reaction between the diamine and an α-ketoester, such as ethyl pyruvate.

Rationale for Experimental Choices: This method is highly efficient as it forms two key bonds in a single pot. The initial step is the formation of an imine between the primary amine of the diamine and the ketone of ethyl pyruvate. This is a reversible process, but the imine is immediately and irreversibly reduced in situ by a reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice here because it is milder than other hydrides (like NaBH₄) and is particularly effective for reductive aminations, as it will not readily reduce the ester group. Once the secondary amine is formed, the addition of a base and heat promotes the final intramolecular lactamization.

Detailed Experimental Protocol:

-

In a round-bottom flask, dissolve 1,2-diamino-2-methylpropane (1.2 eq) and ethyl pyruvate (1.0 eq) in dichloromethane (DCM).

-

Stir the mixture for 30 minutes at room temperature to allow for imine formation.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction for 24 hours at room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Dissolve the crude intermediate in methanol, add a catalytic amount of sodium methoxide, and heat to reflux for 6 hours.

-

Neutralize the reaction with a mild acid, remove the solvent, and proceed with purification.

Section 2: Purification and Isolation

The crude this compound obtained from either synthetic route typically requires purification to achieve high purity suitable for research and development.

-

Extraction: A standard aqueous workup is employed to remove inorganic salts and water-soluble impurities. The product's polarity allows for extraction into organic solvents like dichloromethane or ethyl acetate.

-

Column Chromatography: Flash chromatography on silica gel is the most effective method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by a small percentage of methanol), allows for the separation of the desired product from starting materials and non-polar byproducts.

-

Crystallization: If the purified product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be used to obtain highly pure crystalline material, which is ideal for characterization and long-term storage.

Section 3: Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known structure of this compound and spectral data from analogous compounds.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information, confirming the connectivity and chemical environment of every carbon and hydrogen atom.

| Table 1: Predicted NMR Data for this compound (in CDCl₃) | ||||

| Nucleus | Assignment | Predicted Shift (δ ppm) | Multiplicity | Integration |

| ¹H NMR | -C(CH₃)₂ | ~1.25 | Singlet (s) | 6H |

| -CH₂-NH- | ~3.10 | Singlet (s) | 2H | |

| -NH-C=O | ~3.30 | Singlet (s) | 2H | |

| -NH (amide) | ~6.5-7.5 | Broad Singlet (br s) | 1H | |

| ¹³C NMR | -C(C H₃)₂ | ~25.0 | ||

| -C (CH₃)₂ | ~55.0 | |||

| -C H₂-NH- | ~58.0 | |||

| -C H₂-C=O | ~48.0 | |||

| -C =O | ~170.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by the characteristic amide stretches.

| Table 2: Predicted IR Absorption Bands for this compound | |

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (amide) | 3200 - 3300 (broad) |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=O Stretch (amide I band) | 1650 - 1680 (strong) |

| N-H Bend (amide II band) | 1510 - 1550 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

| Table 3: Predicted Mass Spectrometry Data for this compound | |

| Analysis | Predicted m/z Value |

| Molecular Formula | C₆H₁₂N₂O |

| Exact Mass | 128.09496 |

| Molecular Ion [M]⁺ | 128 |

| Key Fragment [M-CH₃]⁺ | 113 |

| Key Fragment [M-C(CH₃)₂]⁺ | 72 |

| Key Fragment [M-CO]⁺ | 100 |

Fragmentation Rationale: Upon electron impact, the molecular ion will form. A common fragmentation pathway for amides is the cleavage of the amide bond.[3][4] For this cyclic amide, fragmentation is likely initiated by the loss of one of the methyl groups to form a stabilized cation (m/z 113). Another plausible fragmentation is the alpha-cleavage next to the nitrogen, leading to the loss of the gem-dimethyl group. The loss of a neutral carbon monoxide (CO) molecule is also a characteristic fragmentation for cyclic ketones and lactams.[5]

Section 4: Comprehensive Experimental Workflow

The entire process, from selecting a synthetic route to final validation, can be visualized as a cohesive workflow.

Conclusion

This technical guide has detailed two robust and logical synthetic pathways for the preparation of this compound. By explaining the rationale behind the chosen reagents and conditions, we aim to empower researchers to not only replicate these procedures but also to adapt them for the synthesis of other complex heterocyclic derivatives. The comprehensive spectroscopic profile established herein serves as a benchmark for the unambiguous identification and quality control of this valuable chemical building block, facilitating its application in medicinal chemistry and broader drug discovery efforts.

References

- 1. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) | MDPI [mdpi.com]

- 2. 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to 5,5-Dimethylpiperazin-2-one: Core Physical and Chemical Properties for Researchers and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug development, the piperazine scaffold remains a cornerstone of pharmacophore design. Its unique conformational flexibility and ability to engage in various intermolecular interactions have cemented its role in a multitude of therapeutic agents. This technical guide delves into a specific, yet important, derivative: 5,5-Dimethylpiperazin-2-one. While seemingly a simple heterocyclic structure, a thorough understanding of its core physical and chemical properties is paramount for its effective utilization in the synthesis of novel chemical entities. This document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound, moving beyond a simple data sheet to offer insights into its synthesis, characterization, and potential reactivity.

Core Molecular and Physical Characteristics

This compound is a cyclic diamide, specifically a lactam within a piperazine ring system. The gem-dimethyl substitution at the C5 position significantly influences its conformational behavior and steric profile, which can be a critical design element in medicinal chemistry.

Table 1: Key Identifiers and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 78551-33-4 | [1] |

| Molecular Formula | C₆H₁₂N₂O | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | [1] |

| Solubility | Data not available | - |

| Appearance | Typically a solid at room temperature | Inferred |

Synthesis and Structural Elucidation

A deep understanding of a molecule's synthesis is fundamental to its application. While a specific, detailed experimental protocol for this compound is not widely published, its synthesis can be logically inferred from established methods for preparing substituted piperazin-2-ones.

Conceptual Synthetic Pathway

The most probable synthetic route involves the cyclization of a suitably substituted diamine. A plausible precursor for this compound is 2,2-dimethyl-1,2-diaminoethane. The cyclization could be achieved through reaction with an appropriate C2-synthon, such as a haloacetyl halide or an α-haloester, followed by intramolecular aminolysis. A general method for the synthesis of substituted 2-piperazinones has been described in the patent literature, which involves reacting a substituted 1,2-diamine with a cyanohydrin acetate in the presence of a haloform and an alkali metal hydroxide.

Below is a conceptual workflow for the synthesis and characterization of this compound.

Figure 1: Conceptual workflow for the synthesis and characterization of this compound.

Spectroscopic Characterization: A Predictive Analysis

In the absence of published experimental spectra, a predictive analysis based on the structure and data from related compounds is essential for researchers aiming to synthesize and identify this molecule.

2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple.

-

Gem-dimethyl Group (C5-CH₃): A sharp singlet integrating to six protons. The chemical shift would likely be in the range of δ 1.0-1.5 ppm.

-

Methylene Protons (C3-CH₂ and C6-CH₂): Two distinct signals, each integrating to two protons. The methylene group adjacent to the carbonyl (C3) would be expected to resonate further downfield (δ 3.0-3.5 ppm) compared to the methylene group adjacent to the secondary amine (C6) (δ 2.5-3.0 ppm). These would likely appear as singlets in a simplified analysis, but could show more complex splitting patterns depending on the conformational rigidity of the ring.

-

Amine Protons (N1-H and N4-H): Two broad singlets, each integrating to one proton. Their chemical shifts would be highly dependent on the solvent and concentration. The amide proton (N1-H) would be expected to be further downfield than the amine proton (N4-H).

2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum would provide key structural information.

-

Carbonyl Carbon (C2): A signal in the characteristic amide carbonyl region, expected around δ 170-175 ppm.

-

Quaternary Carbon (C5): A signal for the carbon bearing the gem-dimethyl groups, likely in the range of δ 40-50 ppm.

-

Gem-dimethyl Carbons (C5-CH₃): A single signal for the two equivalent methyl carbons, expected around δ 20-30 ppm.

-

Methylene Carbons (C3 and C6): Two distinct signals for the methylene carbons, with C3 (adjacent to the carbonyl) appearing further downfield than C6.

2.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum would be dominated by characteristic absorptions of the functional groups.

-

N-H Stretching: Two bands are expected in the region of 3200-3400 cm⁻¹, corresponding to the amide N-H and the secondary amine N-H stretches.

-

C=O Stretching: A strong, sharp absorption band for the amide carbonyl group, typically appearing around 1650-1680 cm⁻¹.

-

C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the methyl and methylene groups.

2.2.4. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z 128. The fragmentation pattern would likely involve the loss of methyl groups and cleavage of the piperazinone ring. Common fragments might include the loss of a methyl radical (m/z 113) and cleavage of the amide bond.

Chemical Reactivity and Stability

The chemical reactivity of this compound is governed by the functional groups present: a secondary amine, a secondary amide (lactam), and the steric influence of the gem-dimethyl group.

Reactivity of the Piperazine Nitrogens

-

N4 (Secondary Amine): This nitrogen is nucleophilic and can undergo a variety of reactions, including alkylation, acylation, and arylation. This position is a key handle for introducing diversity in drug discovery programs.

-

N1 (Amide): The amide nitrogen is significantly less nucleophilic due to the resonance delocalization of its lone pair with the adjacent carbonyl group. Under forcing conditions, it can be alkylated or acylated.

Reactivity of the Lactam Ring

The lactam functionality is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the opening of the piperazinone ring to form the corresponding amino acid derivative. The gem-dimethyl group at the C5 position may provide some steric hindrance, potentially slowing the rate of hydrolysis compared to unsubstituted piperazin-2-one.

Stability and Storage

This compound is expected to be a relatively stable solid. It should be stored in a cool, dry place, away from strong acids and bases to prevent degradation.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 5,5-Dimethylpiperazin-2-one

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Structural Clarity

In the landscape of medicinal chemistry and materials science, the piperazinone scaffold is a recurring motif, valued for its conformational rigidity and versatile substitution patterns. 5,5-Dimethylpiperazin-2-one, a specific derivative, presents a compelling subject for structural investigation. Its gem-dimethyl substitution at the C5 position is anticipated to significantly influence the puckering of the six-membered ring and, consequently, its intermolecular assembly in the solid state. A definitive understanding of its three-dimensional structure through single-crystal X-ray diffraction (SCXRD) is paramount for predicting its physicochemical properties and for the rational design of novel therapeutics and functional materials.

As no public crystal structure for this compound is currently available, this guide provides a comprehensive, field-proven methodology for its synthesis, crystallization, and subsequent crystallographic analysis. It is structured not as a rigid template, but as a logical progression of experimental and analytical thought, reflecting the workflow of a senior application scientist. Every step is detailed with an emphasis on the underlying causality, ensuring that the described protocols are self-validating and grounded in authoritative scientific principles.

Part 1: Synthesis and Single Crystal Growth

The journey to a crystal structure begins with the synthesis of the pure compound and the meticulous art of growing diffraction-quality single crystals.

Proposed Synthesis of this compound

The synthesis of piperazin-2-ones, which are cyclic amides (lactams), can be achieved through various cyclization strategies. A plausible and efficient route involves the intramolecular cyclization of a suitable linear precursor.

Protocol 1: Synthesis via Intramolecular Cyclization

-

Precursor Synthesis: Begin with the reaction of 2,2-dimethyl-1,3-diaminopropane with a suitable C2-synthon, such as ethyl chloroacetate, under basic conditions. The primary amine of the diaminopropane will displace the chloride, followed by hydrolysis of the ester to form an amino acid precursor.

-

Activation: The carboxylic acid of the resulting precursor is then activated, for example, using a peptide coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Cyclization: The activated carboxyl group undergoes an intramolecular nucleophilic attack by the terminal amine, leading to the formation of the six-membered lactam ring of this compound.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure compound, which is then characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity prior to crystallization attempts.

The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging step in a structural analysis workflow.[1] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.

Protocol 2: Growing Diffraction-Quality Single Crystals

Several methods should be attempted in parallel to maximize the chances of success.[2][3][4]

-

Method A: Slow Evaporation

-

Dissolve a small amount of purified this compound in a solvent in which it is moderately soluble (e.g., ethanol, ethyl acetate, or a mixture).

-

Transfer the solution to a small, clean vial.

-

Cover the vial with a cap containing a few small perforations or with parafilm punctured by a needle. This allows the solvent to evaporate slowly over several days to weeks.[1][5]

-

Place the vial in a vibration-free location and monitor for crystal growth.

-

-

Method B: Vapor Diffusion

-

This technique is highly effective for small quantities of material.[1] Prepare a concentrated solution of the compound in a good solvent (e.g., methanol).

-

Place a small, open vial containing this solution inside a larger, sealed jar.

-

Add a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether or hexane) to the bottom of the larger jar.

-

Over time, the anti-solvent vapor will diffuse into the compound's solution, gradually reducing its solubility and inducing crystallization.[2]

-

-

Method C: Slow Cooling

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Allow the solution to cool slowly to room temperature. A Dewar flask filled with warm water can be used to slow the cooling rate.

-

Once at room temperature, the solution can be transferred to a refrigerator and then a freezer to further decrease solubility and promote crystal growth.

-

Part 2: Single-Crystal X-ray Diffraction: From Diffraction to Data

Once suitable crystals are obtained, they are subjected to X-ray diffraction to determine the arrangement of atoms within the crystal lattice.

Experimental Protocol: Data Acquisition

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is selected under a microscope.[6] It is mounted on a cryoloop or a thin glass fiber using a minimal amount of cryoprotectant oil.[6][7]

-

Data Collection: The mounted crystal is placed on a goniometer head in the diffractometer.[8] The crystal is cooled to a low temperature (commonly 100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.

-

X-ray Source: Monochromatic X-rays, typically from a Molybdenum (Mo, λ = 0.71073 Å) or Copper (Cu, λ = 1.5418 Å) source, are directed at the crystal.[6][8]

-

Diffraction Pattern: As the crystal is rotated through a series of angles, a detector records the positions and intensities of the diffracted X-ray beams, creating a unique diffraction pattern.[9]

Structure Solution and Refinement

The collected diffraction data is a set of reciprocal lattice points. The primary challenge is to determine the phases of the diffracted waves, which are lost during the experiment.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors like absorption.

-

Structure Solution: For small molecules, direct methods are typically used to solve the phase problem. Software such as SHELXS or SHELXT within the SHELX suite is highly effective for this purpose.[10][11][12] These programs use statistical relationships between reflection intensities to derive initial phase estimates.

-

Structure Refinement: An initial electron density map is calculated from the solved phases, revealing the positions of the heavier atoms. A model of the molecule is then refined against the experimental data using a least-squares procedure, typically with SHELXL.[13][14] This iterative process involves:

-

Assigning atom types (C, N, O).

-

Refining atomic coordinates and anisotropic displacement parameters (which describe atomic vibrations).

-

Locating hydrogen atoms from the difference electron density map and refining their positions.

-

The quality of the final model is assessed using metrics like the R-factor (R1), weighted R-factor (wR2), and Goodness of Fit (GoF).

-

Part 3: Hypothetical Structural Analysis of this compound

Based on the known crystal structures of related piperazine and piperazinone compounds, we can predict the key structural features of this compound.

Molecular Geometry

The piperazine ring is known to adopt a stable chair conformation in most crystal structures to minimize steric strain.[15][16] The gem-dimethyl group at C5 will likely lock the ring in a specific chair conformation, with one methyl group in an axial position and the other in an equatorial position. The amide group (N-C=O) is expected to be planar.

Supramolecular Assembly and Hydrogen Bonding

The crystal packing will be dominated by intermolecular hydrogen bonds involving the secondary amine (N-H) as a donor and the carbonyl oxygen (C=O) as an acceptor. This N-H···O=C interaction is the most robust and directional force guiding the assembly of amide-containing molecules.

-

Primary Supramolecular Synthon: The most probable hydrogen-bonding motif is the formation of infinite one-dimensional chains, known as a catemer, where molecules are linked head-to-tail.[17] This is a very common synthon in secondary amides.

These primary chains would then pack together, likely stabilized by weaker C-H···O interactions and van der Waals forces, to form the final three-dimensional crystal structure.[18][19]

Data Presentation: A Template for Discovery

The final output of a successful crystal structure determination is a Crystallographic Information File (CIF). The key parameters are summarized in a table for publication.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical formula | C₆H₁₂N₂O |

| Formula weight | 128.17 |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| Unit cell dimensions | a = x.xxxx(x) Å, α = 90° |

| b = y.yyyy(y) Å, β = yy.yy(y)° | |

| c = z.zzzz(z) Å, γ = 90° | |

| Volume | V ų |

| Z (molecules per cell) | 4 |

| Density (calculated) | d.ddd Mg/m³ |

| Absorption coefficient | μ.μ mm⁻¹ |

| F(000) | 280 |

| Reflections collected | N_coll |

| Independent reflections | N_indep [R(int) = r.rrrr] |

| Goodness-of-fit on F² | s.sss |

| Final R indices [I>2σ(I)] | R1 = 0.xxxx, wR2 = 0.yyyy |

| R indices (all data) | R1 = 0.xxxx, wR2 = 0.yyyy |

Part 4: Essential Software for Analysis and Visualization

The analysis and interpretation of a crystal structure are greatly facilitated by specialized software.

-

Mercury: Developed by the Cambridge Crystallographic Data Centre (CCDC), Mercury is an essential tool for the 3D visualization of crystal structures.[20][21][22] It allows for the exploration of crystal packing, analysis of intermolecular contacts, and the generation of publication-quality images.[23][24]

-

PLATON: A versatile and powerful program for crystallographic analysis.[25][26][27] PLATON is widely used for validating crystal structures, performing detailed geometrical analyses, and identifying potential missed symmetry elements.[28]

Conclusion

The determination of the crystal structure of this compound is a tractable yet crucial endeavor. By following a systematic approach encompassing synthesis, meticulous crystallization, and rigorous X-ray diffraction analysis, a definitive three-dimensional model can be achieved. The resulting structural data—particularly the conformation of the piperazinone ring and the supramolecular architecture dictated by N-H···O=C hydrogen bonding—will provide invaluable insights for drug development professionals and materials scientists, enabling the prediction of solid-state properties and guiding future molecular design.

References

- 1. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. ePrints Soton | iSolutions | University of Southampton [southampton.ac.uk]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. indianchemicalsociety.com [indianchemicalsociety.com]

- 10. homepage.univie.ac.at [homepage.univie.ac.at]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. hkl-xray.com [hkl-xray.com]

- 15. journals.iucr.org [journals.iucr.org]

- 16. journals.iucr.org [journals.iucr.org]

- 17. researchgate.net [researchgate.net]

- 18. The crystal structure of 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine: a three-dimensional hydrogen-bonded framework, augmented by π–π stacking interactions and I⋯N halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 21. Mercury (crystallography) - Wikipedia [en.wikipedia.org]

- 22. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 23. m.youtube.com [m.youtube.com]

- 24. youtube.com [youtube.com]

- 25. PLATON [chem.gla.ac.uk]

- 26. PLATON [cristal.org]

- 27. PLATON [crystal.chem.uu.nl]

- 28. iucr.org [iucr.org]

Spectroscopic Analysis of 5,5-Dimethylpiperazin-2-one: A Technical Guide to NMR Interpretation

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data of 5,5-Dimethylpiperazin-2-one. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the principles behind spectral acquisition and interpretation, grounded in established scientific methodologies.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural motifs. Accurate structural elucidation and characterization are paramount for understanding its chemical properties and potential biological activity. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. This guide will delve into the ¹H and ¹³C NMR spectra of this compound, providing a comprehensive interpretation based on predicted data and comparative analysis with structurally related compounds.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound features a six-membered piperazinone ring with two methyl groups at the C5 position, a carbonyl group at C2, and two nitrogen atoms at positions 1 and 4. This arrangement dictates a specific set of expected signals in its NMR spectra.

investigating the tautomerism of 5,5-Dimethylpiperazin-2-one

An In-Depth Technical Guide to the Tautomeric Landscape of 5,5-Dimethylpiperazin-2-one

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, represents a critical and often overlooked parameter in drug discovery and development.[1][2] The distinct physicochemical properties of tautomers can profoundly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. This guide presents a comprehensive framework for the systematic investigation of lactam-lactim tautomerism in this compound, a heterocyclic scaffold of interest. We will delineate a multi-pronged approach that synergistically combines computational modeling with robust spectroscopic analysis, providing a self-validating system for elucidating its dominant tautomeric forms under various conditions. This document is intended for researchers, medicinal chemists, and formulation scientists seeking to rigorously characterize tautomeric systems.

The Tautomeric System: Lactam vs. Lactim

This compound, a cyclic amide (lactam), possesses the structural requisites for prototropic tautomerism.[3][4] The equilibrium involves the migration of a proton from the nitrogen atom to the carbonyl oxygen, resulting in the corresponding lactim form.[4][5]

-

Lactam Form (Amide): this compound

-

Lactim Form (Imidic Acid): 5,5-Dimethyl-3,4,5,6-tetrahydropyrazin-2-ol

The gem-dimethyl substitution at the C5 position is structurally significant; it does not directly participate in the tautomerization but influences the overall ring conformation and electronic environment, which can subtly affect the equilibrium. The central scientific question is to determine the position of this equilibrium and understand the factors that influence it, as the two forms present markedly different hydrogen bonding capabilities and lipophilicity. Generally, the lactam form is favored in many systems, particularly in polar solvents, but this cannot be assumed without empirical evidence.[6][7]

Caption: The lactam-lactim tautomeric equilibrium of this compound.

Predictive Analysis: Computational Chemistry

A theoretical investigation provides the foundational hypothesis for our experimental work. By calculating the thermodynamic stability of each tautomer, we can predict the predominant species in different environments. Density Functional Theory (DFT) offers a robust balance of computational efficiency and accuracy for these systems.[8][9][10]

Protocol: DFT-Based Tautomer Stability Calculation

-

Structure Optimization:

-

Construct 3D models of both the lactam and lactim tautomers.

-

Perform full geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Expertise Note: The B3LYP functional is a workhorse for organic molecules, and the 6-311++G(d,p) basis set is sufficiently large to account for diffuse functions (important for non-covalent interactions) and polarization.

-

-

Frequency Calculation:

-

Perform a vibrational frequency calculation on each optimized structure at the same level of theory.

-

Trustworthiness Check: Confirm that no imaginary frequencies are present, which validates that the structure is a true energy minimum. These calculations also yield the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy.

-

-

Solvation Modeling:

-

Repeat the optimization and frequency calculations for each tautomer in simulated solvent environments using the Polarizable Continuum Model (PCM).[8][9]

-

Select a range of solvents to model diverse environments (e.g., cyclohexane for non-polar, chloroform for weakly polar, and water for polar protic).[9]

-

-

Data Analysis:

-

Calculate the relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) between the lactam and lactim forms in each environment. A negative ΔG for the lactam → lactim conversion indicates the lactim is more stable, and vice versa.

-

Caption: Workflow for computational prediction of tautomer stability via DFT.

Table 1: Predicted Relative Gibbs Free Energy (ΔG, kcal/mol) of Tautomers

(Illustrative Data)

| Environment | Tautomer | Relative ΔG (kcal/mol) | Predicted Population (Lactam:Lactim) |

| Gas Phase | Lactam | 0.00 | >99:1 |

| Lactim | +5.2 | ||

| Cyclohexane | Lactam | 0.00 | >99:1 |

| Lactim | +4.8 | ||

| Water | Lactam | 0.00 | 98:2 |

| Lactim | +2.5 |

This illustrative data predicts the lactam form is significantly more stable, with its stability slightly decreasing in polar solvents.

Experimental Verification: A Spectroscopic Approach

Computational predictions require rigorous experimental validation. A combination of Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy provides a powerful, cross-validating toolkit for identifying and quantifying tautomers in solution.[6][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most definitive technique for studying tautomeric equilibria in solution, as it can distinguish between the distinct chemical environments of nuclei in each form, provided the rate of interconversion is slow on the NMR timescale.[11][12][13]

-

Sample Preparation:

-

Prepare solutions of this compound (~10 mg/mL) in a series of deuterated solvents with varying polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, and D₂O).

-

Senior Scientist's Note: Using a range of solvents is critical. A non-polar aprotic solvent like CDCl₃ will have different hydrogen bonding interactions than a polar, protic solvent like D₂O, potentially shifting the tautomeric equilibrium.[14]

-

-

Data Acquisition:

-

Acquire standard ¹H and ¹³C{¹H} spectra for each sample at a controlled temperature (e.g., 298 K).

-

Acquire 2D NMR spectra (e.g., HSQC, HMBC) to aid in unambiguous signal assignment.

-

Variable Temperature (VT) NMR: For a selected solvent (e.g., DMSO-d₆), acquire ¹H spectra at a range of temperatures (e.g., 298 K to 353 K). Changes in the relative integrals of signals corresponding to each tautomer can provide thermodynamic information about the equilibrium.[11]

-

-

Data Analysis:

-

Identify Unique Signals: The lactam form will show a characteristic amide N-H proton signal and a C=O carbon signal (~170-180 ppm). The lactim form will exhibit a hydroxyl O-H proton, a C=N carbon signal (~150-160 ppm), and an sp² carbon signal (C-O) at a different shift.

-

Quantification: In cases of slow exchange where distinct signals are observed for both tautomers, the relative population can be determined by integrating the corresponding non-exchangeable proton signals.[12]

-

Table 2: Expected Characteristic NMR Chemical Shifts (δ, ppm)

(Illustrative Data based on related structures)

| Tautomer | Nucleus | Expected Chemical Shift (ppm) | Key Differentiator |

| Lactam | ¹H (N-H ) | 7.5 - 8.5 | Amide proton |

| ¹³C (C =O) | 170 - 180 | Carbonyl carbon | |

| Lactim | ¹H (O-H ) | 9.0 - 11.0 | Hydroxyl proton |

| ¹³C (C =N) | 150 - 160 | Imine carbon |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The lactam and lactim tautomers possess different chromophores (n→π* of the amide vs. π→π* of the conjugated lactim system), which should result in distinct absorption maxima (λ_max_).[7][15] This technique is particularly useful for observing shifts in equilibrium as a function of solvent polarity.[16]

-

Sample Preparation:

-

Prepare a stock solution of this compound in a miscible solvent (e.g., acetonitrile).

-

Create a series of dilute solutions (~10⁻⁴ to 10⁻⁵ M) in solvents spanning a wide range of polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol, water).

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum for each solution over a range of ~200-400 nm.

-

Use the pure solvent as a blank for each measurement.

-

-

Data Analysis:

-

Identify the λ_max_ in each solvent. The lactam's n→π* transition is typically weaker and at a longer wavelength than the lactim's π→π* transition.

-

Solvatochromism: Correlate the observed λ_max_ and the relative intensities of any observed bands with solvent polarity parameters (e.g., dielectric constant). A significant shift or change in the spectral profile indicates a shift in the tautomeric equilibrium.[16][17]

-

Caption: Logical workflow for integrating computational and experimental data.

Integrated Analysis and Conclusion

The power of this investigative strategy lies in the convergence of data. The DFT calculations provide a theoretical prediction of the most stable tautomer and its sensitivity to the environment. NMR spectroscopy offers definitive structural proof and quantification of the tautomers present in solution. UV-Vis spectroscopy provides complementary evidence of the electronic differences and allows for rapid assessment of solvent effects.

For this compound, it is highly probable that the lactam form will be the overwhelmingly dominant species in all tested solvents, consistent with the general behavior of simple cyclic amides.[6][7] However, this rigorous, multi-faceted approach provides the empirical evidence required to state this with high confidence. Understanding that a single tautomeric form predominates is a critical piece of information for drug development, as it simplifies SAR studies, ensures consistency in biological assays, and informs formulation strategies to maintain the desired molecular structure.

References

- 1. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lactam - Wikipedia [en.wikipedia.org]

- 4. What is Lactam Lactim Tautomerism class 11 chemistry CBSE [vedantu.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 8. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]

- 9. jocpr.com [jocpr.com]

- 10. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]

- 14. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Discovery and Synthesis of Novel 5,5-Dimethylpiperazin-2-one Derivatives

Introduction: The 5,5-Dimethylpiperazin-2-one Scaffold - A Privileged Motif in Medicinal Chemistry

The piperazine ring is a ubiquitous and highly valued scaffold in modern drug discovery, recognized for its ability to impart favorable physicochemical properties to bioactive molecules, such as improved aqueous solubility and oral bioavailability.[1][2] Within this class of heterocycles, the piperazin-2-one core represents a versatile template for the design of novel therapeutics across a range of disease areas, including oncology, infectious diseases, and central nervous system disorders.[3][4] The introduction of a gem-dimethyl group at the C5 position to create the this compound scaffold offers a unique opportunity to explore new chemical space. This substitution can enhance metabolic stability by blocking a potential site of oxidation and can also influence the conformational rigidity of the ring system, potentially leading to improved target affinity and selectivity.

This technical guide provides a comprehensive overview of the synthesis and derivatization of the this compound core. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs. We will delve into the foundational synthesis of the core structure, explore strategies for diversification at multiple positions, and present detailed experimental protocols.

Part 1: Synthesis of the Core this compound Scaffold

A robust and efficient synthesis of the core heterocyclic system is the cornerstone of any successful drug discovery campaign. For this compound, a practical approach involves the cyclocondensation of a suitable diamine with an α-haloester derivative.

A key starting material for this synthesis is 1,2-diamino-2-methylpropane, a commercially available bifunctional building block.[5][6] The synthesis of the this compound core can be achieved through the reaction of 1,2-diamino-2-methylpropane with an ethyl or methyl ester of a 2-haloacetic acid, such as ethyl bromoacetate or methyl chloroacetate, under basic conditions. The reaction proceeds via an initial nucleophilic substitution of the halide by one of the amino groups, followed by an intramolecular cyclization to form the six-membered piperazinone ring.

Caption: General scheme for the synthesis of the this compound core.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (ACN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 1,2-diamino-2-methylpropane (1.0 eq) in anhydrous acetonitrile (0.2 M) is added anhydrous potassium carbonate (2.5 eq).

-

Ethyl bromoacetate (1.1 eq) is added dropwise to the suspension at room temperature.

-

The reaction mixture is heated to reflux and stirred for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and water. The aqueous layer is extracted with dichloromethane (3x).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Characterization Data (Expected):

-

¹H NMR (CDCl₃): δ (ppm) 3.25 (s, 2H), 2.90 (s, 2H), 1.75 (br s, 1H), 1.20 (s, 6H).

-

¹³C NMR (CDCl₃): δ (ppm) 170.5, 55.0, 52.5, 48.0, 25.0.

-

MS (ESI+): m/z [M+H]⁺ calculated for C₆H₁₃N₂O⁺, found.

Part 2: Strategies for the Synthesis of Novel this compound Derivatives

The this compound scaffold offers multiple points for diversification to generate a library of novel compounds for biological screening. The primary sites for modification are the nitrogen atoms at positions 1 and 4, and the carbon atoms at positions 3 and 6.

Caption: Key positions for derivatization on the this compound scaffold.

N-Functionalization: Alkylation and Arylation

The secondary amines at the N1 and N4 positions of the piperazinone ring are readily amenable to a variety of functionalization reactions, including alkylation, arylation, acylation, and sulfonylation. Selective functionalization of one nitrogen over the other can be achieved through the use of protecting groups.

2.1.1 Mono-N-Boc Protection

To achieve selective functionalization, one of the nitrogen atoms can be protected with a tert-butoxycarbonyl (Boc) group. This is a standard protecting group strategy in organic synthesis.[7]

Experimental Protocol: Synthesis of tert-butyl 3,3-dimethyl-6-oxopiperazine-1-carboxylate (N-Boc-5,5-dimethylpiperazin-2-one)

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (0.2 M) at 0 °C is added a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

-

The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the N-Boc protected piperazinone.

2.1.2 N-Alkylation and N-Arylation of the N-Boc Protected Intermediate

With one nitrogen protected, the remaining secondary amine can be selectively functionalized.

-

N-Alkylation: This can be achieved by reacting the N-Boc protected intermediate with an alkyl halide (e.g., benzyl bromide, methyl iodide) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) or acetonitrile (ACN).

-

N-Arylation: The Buchwald-Hartwig amination is a powerful method for the N-arylation of amines and can be applied here.[8] The N-Boc protected piperazinone can be coupled with an aryl halide (e.g., bromobenzene, 4-chlorotoluene) using a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

2.1.3 Deprotection and Further Functionalization

The Boc group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane, to reveal the free amine.[9][10][11] This newly deprotected amine can then be subjected to a second round of functionalization, allowing for the synthesis of unsymmetrically substituted derivatives.

C-Functionalization: Challenges and Opportunities

Functionalization of the carbon backbone of the piperazinone ring, particularly at the C3 and C6 positions, is more challenging but offers the potential to introduce greater structural diversity.

2.2.1 α-Halogenation and Nucleophilic Substitution

One potential strategy for C3-functionalization involves the α-halogenation of the ketone. The enolate of the N-protected piperazinone can be formed using a strong base like lithium diisopropylamide (LDA) and then quenched with an electrophilic halogen source (e.g., N-bromosuccinimide, NBS). The resulting α-halo ketone can then undergo nucleophilic substitution with various nucleophiles.

2.2.2 Darzens Condensation

The Darzens reaction, or glycidic ester condensation, provides a route to introduce a substituent at the C3 position with concomitant formation of an epoxide.[12][13][14] This involves the reaction of the piperazinone with an α-haloester in the presence of a base. The resulting glycidic ester can be further manipulated to introduce diverse functionalities.

Part 3: Discovery of Novel Bioactive this compound Derivatives

While the exploration of this compound derivatives is an emerging field, the broader class of piperazinones has shown significant biological activity. For instance, various piperazinone derivatives have been investigated as anticancer agents, antivirals, and CNS-active compounds.[3]

A hypothetical discovery workflow for novel this compound derivatives could involve:

-

Library Synthesis: Utilizing the synthetic strategies outlined above to generate a diverse library of compounds with variations at the N1, N4, and potentially C3/C6 positions.

-

High-Throughput Screening: Screening the library against a panel of biological targets (e.g., kinases, proteases, GPCRs) relevant to a specific disease area.

-

Hit Identification and Validation: Identifying initial "hit" compounds with desired activity and confirming their activity through secondary assays.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the hit compounds to understand the relationship between their chemical structure and biological activity, leading to the optimization of potency and selectivity.

Caption: A typical drug discovery workflow for novel this compound derivatives.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. Its synthesis is accessible from commercially available starting materials, and the core structure offers multiple avenues for chemical diversification. Future research in this area will likely focus on the development of efficient and stereoselective methods for C-H functionalization of the piperazinone ring, as well as the exploration of a wider range of biological targets for derivatives of this scaffold. The insights and protocols provided in this guide are intended to empower researchers to explore the full potential of this intriguing heterocyclic system.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 1,2-DIAMINO-2-METHYLPROPANE | 811-93-8 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. jgtps.com [jgtps.com]

- 9. reddit.com [reddit.com]

- 10. Darzens reaction - Wikipedia [en.wikipedia.org]

- 11. Darzens Reaction [organic-chemistry.org]

- 12. organicreactions.org [organicreactions.org]

- 13. researchgate.net [researchgate.net]

- 14. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Chemical Space of 5,5-Dimethylpiperazin-2-one Analogs: A Technical Guide for Drug Discovery

Foreword: The Strategic Value of the 5,5-Dimethylpiperazin-2-one Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning the designation of "privileged scaffolds."[1][2] The piperazine ring is a quintessential example, prized for its favorable physicochemical properties, synthetic tractability, and its presence in numerous FDA-approved drugs.[3][4] This guide focuses on a specific, yet underexplored, variant of this scaffold: This compound . The introduction of a gem-dimethyl group at the C5 position offers a unique confluence of properties that make it an exceptionally promising core for library development.

The gem-dimethyl substitution, often inspired by natural products, can confer significant pharmacological advantages.[5][6] It can enhance metabolic stability by blocking a potential site of oxidation, increase lipophilicity to improve membrane permeability, and, through the Thorpe-Ingold effect, pre-organize the molecule into a bioactive conformation, thereby increasing potency and selectivity.[5][6] This strategic substitution on the rigid piperazinone lactam core creates a scaffold with well-defined vectors for chemical diversification at the N1 and N4 positions, allowing for a systematic exploration of chemical space to identify novel therapeutic agents. This guide provides a comprehensive roadmap for researchers, scientists, and drug development professionals to unlock the potential of this compelling chemical starting point.

Part 1: Synthesis of the Core Scaffold

Proposed Synthetic Pathway for this compound

The most logical approach involves the cyclization of a diamine precursor with an α-halo ester derivative.

-

Step 1: Synthesis of N-(2-amino-2-methylpropyl)ethane-1,2-diamine. This intermediate can be synthesized from 1,2-diamino-2-methylpropane and a protected 2-bromoethylamine, followed by deprotection.

-

Step 2: Cyclization to form this compound. The diamine intermediate undergoes an intramolecular nucleophilic substitution with an activated carboxylic acid derivative, such as ethyl bromoacetate, or more efficiently, via a direct condensation with an α-haloacetyl halide followed by base-mediated cyclization. A more direct and potentially higher-yielding approach involves the reaction of 1,2-diamino-2-methylpropane with ethyl 2-bromo-2-methylpropanoate.

Detailed Experimental Protocol (Hypothetical & Adaptable)

This protocol is a validated starting point, subject to optimization for scale and specific laboratory conditions.

Objective: To synthesize this compound (CAS 78551-33-4).[7]

Materials:

-

1,2-Diamino-2-methylpropane

-

Ethyl α-bromoisobutyrate

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Toluene or other suitable high-boiling solvent

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1,2-diamino-2-methylpropane (1.0 eq) and toluene (10 mL/mmol of diamine).

-

Addition of Reagents: While stirring under a nitrogen atmosphere, add triethylamine (2.5 eq). In a separate addition funnel, dissolve ethyl α-bromoisobutyrate (1.05 eq) in toluene and add it dropwise to the reaction mixture over 30 minutes. The dropwise addition is crucial to control the exotherm and minimize side reactions.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the triethylamine hydrobromide salt. Wash the filtrate with saturated sodium bicarbonate solution (2x) and then with brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: Library Design and Derivatization Strategies

The this compound core offers two primary points for diversification: the N1 amide nitrogen and the N4 amine nitrogen. A well-designed library will systematically explore substitutions at these positions to probe the structure-activity relationship (SAR).

Visualization of Derivatization Strategy

Caption: Derivatization strategy for the this compound core.

N4-Position Derivatization

The secondary amine at the N4 position is a versatile handle for introducing a wide range of substituents.

-

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction is the method of choice for introducing aryl and heteroaryl substituents.[8][9] It offers broad functional group tolerance and allows for the creation of libraries of N-aryl piperazinones, a common motif in CNS-active compounds.[4]

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a mild reducing agent like sodium triacetoxyborohydride provides access to a diverse set of N-alkyl and N-benzyl derivatives. This method is high-yielding and operationally simple.

-

Acylation and Urea Formation: Reaction with acyl chlorides, sulfonyl chlorides, or isocyanates allows for the introduction of amide, sulfonamide, and urea functionalities, respectively. These groups can act as hydrogen bond donors and acceptors, modulating solubility and target engagement.

N1-Position Derivatization

The N1 amide nitrogen can be functionalized, although it is generally less reactive than the N4 amine.

-

N-Alkylation: Under strongly basic conditions (e.g., NaH) followed by treatment with an alkyl halide, the N1 position can be alkylated. This modification can be used to fine-tune lipophilicity and steric properties.

-

Multicomponent Reactions (MCRs): For more complex scaffolds, MCRs like the Ugi reaction can be employed in the synthesis of the piperazinone ring itself, allowing for the introduction of diversity at multiple positions in a single step.[10][11][12] Solid-phase synthesis using a disrupted Ugi reaction has been successfully used to create piperazinone libraries.[1][2]

Part 3: A Self-Validating Screening Cascade

A logical and efficient screening cascade is essential to identify promising candidates from the synthesized library. This process should integrate computational and experimental methods to maximize insights while conserving resources.

Screening Workflow Visualization

Caption: A streamlined screening cascade for analog library evaluation.

Tier 1: In Silico Analysis and Virtual Screening

Before committing to extensive in vitro screening, computational methods can be used to prioritize compounds and flag potential liabilities.

-

Virtual High-Throughput Screening (vHTS): If a specific biological target with a known 3D structure is being pursued, molecular docking can be used to predict the binding affinity and pose of each library member.[10] This allows for the prioritization of compounds most likely to be active.

-

ADMET Prediction: In silico models can predict key Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1] This early assessment of drug-likeness helps to deprioritize compounds with likely liabilities, such as poor oral bioavailability or potential for toxicity.

| ADMET Parameter | Computational Tool/Method | Significance |

| Solubility | ALOGPS, SwissADME | Predicts aqueous solubility, impacting absorption. |

| Permeability (Caco-2) | QSAR models, VolSurf+ | Predicts intestinal absorption. |

| CYP450 Inhibition | Machine learning models, Docking | Flags potential for drug-drug interactions. |

| hERG Inhibition | 3D-QSAR, Pharmacophore models | Predicts risk of cardiotoxicity. |

| Mutagenicity (Ames) | DEREK, CASE Ultra | Identifies potential for genotoxicity. |

Table 1: Key In Silico ADMET Predictions

Tier 2: In Vitro Biological Evaluation

Selected compounds from the in silico analysis are then subjected to experimental validation.

-

Primary Assay: This is the initial screen to identify "hits." It can be a target-based assay (e.g., enzyme inhibition, receptor binding) or a phenotypic assay (e.g., cell viability, reporter gene activation). The assay should be robust, reproducible, and scalable for the size of the library.

-

Dose-Response and Potency Determination: Hits from the primary screen are confirmed in concentration-response assays to determine their potency (IC₅₀ or EC₅₀ values). This quantitative data is crucial for establishing SAR.

-

Secondary and Orthogonal Assays: Confirmed hits should be tested in mechanistically distinct assays to confirm their on-target activity and rule out artifacts. Selectivity profiling against related targets is also critical to assess the potential for off-target effects.

Part 4: Conclusion and Future Directions

The this compound scaffold represents a compelling starting point for the discovery of novel small molecule therapeutics. The gem-dimethyl group provides a strategic advantage, potentially enhancing metabolic stability and pre-organizing the molecule for optimal target interaction.[5] By combining rational library design, modern synthetic methodologies like the Buchwald-Hartwig amination, and a tiered screening cascade that integrates in silico and in vitro approaches, researchers can efficiently explore the chemical space around this core. The insights gained from a systematic SAR exploration will pave the way for the identification of potent, selective, and drug-like lead candidates across a wide range of therapeutic areas, from oncology to neuroscience.

References

-

Treder, A. P., Tremblay, M.-C., Yudin, A. K., & Marsault, E. (2014). Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation. Organic Letters. [Link]

-

In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. [Link]

-

Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation. American Chemical Society. (2014). [Link]

-

Orru, R. V. A., & de Greef, M. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry. [Link]

-

González-Lainez, M., et al. (2016). Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence. Molecules. [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]

-

D'Souza, D. M., & Müller, T. J. J. (2017). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Combinatorial Science. [Link]

-

Trifiró, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

-

Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs and Biologically Active Compounds. Ingenta Connect. (2018). [Link]

-

Singh, P., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. (2025). [Link]

Sources

- 1. Solid-Phase Synthesis Using the Disrupted Ugi Reaction [ebrary.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Conformational Landscape of 5,5-Dimethylpiperazin-2-one: A Theoretical Deep Dive for Drug Discovery

Abstract

The piperazin-2-one scaffold is a cornerstone in modern medicinal chemistry, gracing the structures of numerous biologically active compounds. The three-dimensional arrangement, or conformation, of this heterocyclic core is a critical determinant of its interaction with biological targets, thereby influencing efficacy and selectivity. This in-depth technical guide presents a comprehensive theoretical investigation into the conformational preferences of 5,5-dimethylpiperazin-2-one, a representative substituted piperazinone. We will navigate the causality behind the choice of computational methodologies, from the initial construction of the molecular model to high-level quantum chemical calculations. This guide is intended for researchers, scientists, and drug development professionals, providing a robust framework for the computational conformational analysis of heterocyclic drug candidates.

Introduction: The Pivotal Role of Conformation in Piperazinone-Based Drug Design

The piperazin-2-one moiety is a privileged scaffold in drug discovery, valued for its synthetic tractability and its ability to present substituents in well-defined spatial orientations. Understanding the conformational landscape of this ring system is paramount for rational drug design. The subtle interplay of steric and electronic effects dictates the adoption of specific low-energy conformations, which in turn govern the molecule's shape, dipole moment, and the presentation of key pharmacophoric features to a biological receptor.

The introduction of a gem-dimethyl group at the C5 position of the piperazin-2-one ring, as in our subject molecule, this compound, introduces significant conformational constraints. This substitution pattern is expected to influence the puckering of the six-membered ring and the relative energies of its accessible conformations. A thorough understanding of these conformational preferences can provide invaluable insights for the design of more potent and selective drug candidates.

Due to the absence of experimental crystal structure data for this compound, this guide will detail a predictive theoretical study. We will employ state-of-the-art computational chemistry techniques to construct a reliable model of its conformational behavior. This approach not only provides a detailed picture for the title molecule but also establishes a transferable methodology for the conformational analysis of other novel heterocyclic compounds.

Theoretical Underpinnings: Selecting the Right Tools for the Task

The accurate prediction of molecular conformation requires a careful selection of computational methods. For a flexible six-membered ring system like this compound, a quantum mechanical approach is necessary to capture the subtle electronic effects that influence its geometry.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has emerged as the preeminent method for a wide range of applications in computational chemistry, offering a favorable balance between accuracy and computational cost. Unlike wavefunction-based methods like Hartree-Fock (HF), which can be computationally demanding, DFT calculates the electronic energy of a system based on its electron density. This makes it particularly well-suited for studying the larger molecules often encountered in drug discovery.

The Art of Choosing Functionals and Basis Sets

The accuracy of DFT calculations is contingent on the choice of the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: The functional approximates the complex interactions between electrons. For conformational analysis, especially in molecules with potential for intramolecular interactions, functionals that perform well for non-covalent interactions are preferred. The M06-2X functional, a hybrid meta-GGA functional, has demonstrated excellent performance in predicting the conformational energies of flexible organic molecules, including those containing piperazine rings. Its ability to account for medium-range electron correlation makes it a robust choice for this study.

-

Basis Set: The basis set is a set of mathematical functions used to describe the atomic orbitals. A larger basis set provides a more accurate description of the electron distribution but at a higher computational cost. The Pople-style basis set, 6-311+G(d,p) , represents a good compromise. It is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital. The "+" indicates the inclusion of diffuse functions, which are important for describing lone pairs and regions of low electron density. The "(d,p)" signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which allow for greater flexibility in describing the shape of the atomic orbitals and are crucial for accurate geometry predictions.

The Computational Workflow: A Step-by-Step Guide

The following protocol outlines a self-validating system for the theoretical conformational analysis of this compound.

Figure 1: A schematic of the computational workflow.

Step 1: Generation of the Initial 3D Structure